N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide
CAS No.: 2320514-48-3
Cat. No.: VC5250999
Molecular Formula: C13H25NO3S
Molecular Weight: 275.41
* For research use only. Not for human or veterinary use.
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide - 2320514-48-3](/images/structure/VC5250999.png)
Specification
CAS No. | 2320514-48-3 |
---|---|
Molecular Formula | C13H25NO3S |
Molecular Weight | 275.41 |
IUPAC Name | N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C13H25NO3S/c1-12(2,3)8-11(16)14-9-13(17-6-5-15)4-7-18-10-13/h15H,4-10H2,1-3H3,(H,14,16) |
Standard InChI Key | QDSSPWUFIWFUHH-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(=O)NCC1(CCSC1)OCCO |
Introduction
Chemical Structure and Physicochemical Properties
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide belongs to the class of substituted thiolane derivatives. Its IUPAC name, N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide, reflects its core structure: a five-membered thiolane ring (containing sulfur) with a 2-hydroxyethoxy substituent at the 3-position and a 3,3-dimethylbutanamide group attached via a methylene bridge.
Table 1: Key Chemical Identifiers and Properties
Property | Value | Source |
---|---|---|
CAS No. | 2320514-48-3 | |
Molecular Formula | C₁₃H₂₅NO₃S | |
Molecular Weight | 275.41 g/mol | |
IUPAC Name | N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,3-dimethylbutanamide | |
SMILES | CC(C)(C)CC(=O)NCC1(CCSC1)OCCO | |
InChIKey | QDSSPWUFIWFUHH-UHFFFAOYSA-N | |
PubChem CID | 132451064 |
The compound’s solubility profile, melting point, and stability data remain unreported in publicly accessible literature. Computational analyses predict moderate hydrophobicity due to the presence of the thiolane ring and dimethylbutanamide group, suggesting potential membrane permeability in biological systems.
Synthesis and Characterization
Critical characterization techniques for this compound would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the thiolane ring, hydroxyethoxy group, and amide linkage.
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High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula and detect potential impurities.
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X-ray Crystallography: To resolve the three-dimensional conformation, particularly the stereochemistry at the thiolane ring’s 3-position.
Research Findings and Challenges
As of April 2025, no experimental studies on this compound’s biological or chemical properties have been published. Key challenges hindering progress include:
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Synthetic Accessibility: The lack of a documented synthesis protocol complicates large-scale production for testing.
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Characterization Gaps: Absence of solubility, stability, and spectral data limits structure-activity relationship (SAR) analyses.
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Funding Priorities: Pharmaceutical research often prioritizes compounds with established preliminary data or commercial potential.
Future Research Directions
To unlock the potential of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3,3-dimethylbutanamide, the following studies are recommended:
Table 2: Proposed Research Agenda
Objective | Methodology | Expected Outcome |
---|---|---|
Optimize synthesis pathway | Multi-step organic synthesis | High-yield production of pure compound |
Characterize physicochemical properties | NMR, HRMS, HPLC | Solubility, stability, and purity data |
Screen for biological activity | In vitro assays (e.g., kinase inhibition, antimicrobial tests) | Identification of lead therapeutic applications |
Computational modeling | Molecular docking, QSAR analysis | Prediction of molecular targets |
Collaboration between academic institutions and chemical vendors (e.g., VulcanChem) could accelerate these efforts by providing resources for synthesis and screening.
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